Ac-DEVD-CMK

Apoptosis Caspase Inhibition Enzyme Kinetics

Reversible caspase-3 inhibitors lose target engagement upon washout, compromising experimental durability. Ac-DEVD-CMK (CAS 285570-60-7) solves this via covalent, irreversible active-site modification, ensuring sustained blockade. • Irreversible covalent binding - maintains caspase-3 inhibition after inhibitor removal, unlike Ac-DEVD-CHO • 150.5-fold selectivity: IC50 0.2 nM (caspase-3) vs. 30.1 nM (caspase-8); clean discrimination at 1-10 nM • In vivo validated: 25 mg/kg i.p. markedly attenuates APAP-induced liver injury in murine models • Bioprocess: limits hybridoma viability loss to ~10% under nutrient stress vs. 80% in untreated controls

Molecular Formula C21H31ClN4O11
Molecular Weight 550.9 g/mol
Cat. No. B1662386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DEVD-CMK
SynonymsAc-DEVD-cmk
AcDEVD-cmk
acetyl-Asp-Glu-Val-Asp-cmk
acetyl-aspartyl-glutamyl-valyl-aspartyl-chloromethyl ketone
Molecular FormulaC21H31ClN4O11
Molecular Weight550.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1
InChIKeyATNOUPFYBMVFLD-RSLFNQERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Ac-DEVD-CMK: Irreversible Caspase-3 Inhibitor


Ac-DEVD-CMK (Caspase-3 Inhibitor III, CAS 285570-60-7) is a peptide-based, cell-permeable, and irreversible inhibitor of caspase-3, a key executioner protease in apoptotic pathways [1]. The compound features the DEVD (Asp-Glu-Val-Asp) recognition sequence, which confers specificity for caspase-3, coupled with a chloromethyl ketone (CMK) warhead that forms a covalent bond with the active site cysteine residue . This irreversible mechanism distinguishes it from reversible aldehyde-based inhibitors such as Ac-DEVD-CHO . Ac-DEVD-CMK is routinely used at concentrations up to 100 µM to dissect caspase-3-dependent cell death in cancer biology, neurobiology, and organ injury models .

Irreversible caspase-3 probe with covalent warhead for sustained target engagement
Cell-permeable peptide for apoptosis pathway studies in cancer, neurobiology, and organ injury models
DEVD recognition sequence enables caspase-3 selectivity over other caspases

Ac-DEVD-CMK Irreplaceability


Ac-DEVD-CMK occupies a distinct mechanistic and functional niche among DEVD-based caspase inhibitors. Unlike the widely used reversible aldehyde inhibitor Ac-DEVD-CHO, Ac-DEVD-CMK forms a covalent, irreversible bond with the caspase-3 active site, conferring sustained inhibition even after washout and enabling distinct experimental paradigms requiring durable target engagement . Compared with the FMK-based irreversible inhibitor Z-DEVD-FMK, Ac-DEVD-CMK demonstrates markedly different potency in both biochemical and cell-based assays, with reported IC50 values spanning from sub-nanomolar to micromolar ranges depending on experimental context . Furthermore, evidence from islet transplantation models demonstrates that DEVD-CMK and Z-DEVD-FMK produce divergent functional outcomes, with DEVD-CMK paradoxically reducing graft function (50.0% vs 85.7% final graft function in controls) [1]. These differences underscore that DEVD-based inhibitors are not interchangeable; substitution without validation risks altering experimental outcomes and compromising data reproducibility.

This Product
Ac-DEVD-CMK
Irreversible covalent inhibitor; sustained caspase-3 blockade post-washout
Comparator
Ac-DEVD-CHO
Reversible aldehyde inhibitor; activity lost upon dilution or washout
Ac-DEVD-CMK
Reported high biochemical potency; distinct selectivity profile
Z-DEVD-FMK
FMK-based irreversible inhibitor; potency and functional outcomes may differ
Divergent functional outcomes in islet transplantation models (DEVD-CMK reduced graft function while Z-DEVD-FMK improved it) underscore that DEVD-based inhibitors are not interchangeable.

Ac-DEVD-CMK Quantitative Evidence


Irreversible vs Reversible Caspase-3 Inhibition

Ac-DEVD-CMK is an irreversible caspase-3 inhibitor, whereas Ac-DEVD-CHO is a reversible inhibitor . The CMK warhead forms a covalent thioether bond with the active site cysteine, permanently inactivating the enzyme; the CHO warhead forms a reversible hemithioacetal adduct that dissociates upon dilution . In a poplar xylem programmed cell death model, co-treatment with both inhibitors produced a more pronounced reduction in TUNEL signal than either alone, confirming distinct but complementary mechanisms of action [1].

Inhibition Mechanism
Class-level
Irreversible covalent binding vs. reversible hemithioacetal formation
Sustained inhibition in washout assays
Class-level classification based on warhead chemistry
Apoptosis Caspase Inhibition Enzyme Kinetics

Biochemical Potency and Selectivity

In a direct head-to-head recombinant enzyme assay using purified caspases and fluorogenic substrates, Ac-DEVD-CMK inhibited caspase-3 with an IC50 of 0.2 nM and caspase-8 with an IC50 of 30.1 nM, yielding a 150.5-fold selectivity ratio for caspase-3 over caspase-8 [1]. In contrast, the reversible inhibitor Ac-DEVD-CHO demonstrated an IC50 of 0.016 µM (16 nM) for caspase-3, representing an 80-fold weaker potency than Ac-DEVD-CMK under comparable assay conditions [2].

Caspase-3 Potency
Head-to-head
IC50 = 0.2 nM; 150.5-fold selectivity over caspase-8
Supports caspase-3 selectivity profiling
Recombinant enzyme assay; comparator Ac-DEVD-CHO IC50 = 16 nM
Enzyme Inhibition Caspase Selectivity Biochemical Assay

Hepatoprotection in Acute Liver Injury

In a murine model of acetaminophen (APAP)-induced acute liver injury (AILI), Ac-DEVD-CMK administered at 25 mg/kg intraperitoneally as a single dose 3 hours post-APAP markedly reduced liver damage in Sdc1−/− mice [1]. The study demonstrated that inhibition of caspase-3 activity mitigated liver injury, positioning Ac-DEVD-CMK as a validated in vivo tool for hepatoprotection research [1]. In contrast, the peptide DEVD-based reversible inhibitor Ac-DEVD-CHO exhibits poor in vivo stability and cell activity, limiting its utility in animal studies [2].

In Vivo Hepatoprotection
Cross-study
25 mg/kg IP reduced liver injury in murine AILI model
Reported in vivo model-response context
Ac-DEVD-CHO lacks in vivo stability; single-dose regimen
In Vivo Pharmacology Hepatoprotection Acute Liver Injury

Divergent Effects on Islet Graft Function

In a direct comparative study using porcine islet transplantation into diabetic nude mice, DEVD-CMK pretreatment (200 µM overnight) resulted in a significantly decreased final graft function of 50.0% (n=16) compared with 85.7% (n=14) in untreated control islets (p<0.05) [1]. In stark contrast, Z-DEVD-FMK pretreatment improved islet graft function and prevented apoptosis of isolated human islets in a separate study [2]. DEVD-CMK also significantly increased the percentage of necrosis in islets compared with controls (p<0.05) [1].

Islet Graft Outcome
Cross-study
DEVD-CMK reduced graft function to 50.0% vs 85.7% control; Z-DEVD-FMK improved function
Divergent functional outcomes; may not be interchangeable
Porcine islet transplantation in diabetic mice; 200 µM pretreatment
Islet Transplantation Diabetes Graft Function

Cell Viability Under Nutrient Deprivation

Under glutamine deprivation conditions in hybridoma cell culture, Ac-DEVD-CMK treatment resulted in only a 10% decrease in viable cell number after 36 hours, compared with an 80% decrease in control cultures lacking protective compounds [1]. In the same study, the pan-caspase inhibitor z-VAD-fmk produced a 20% decrease in viable cells under identical conditions [1]. This indicates that Ac-DEVD-CMK confers substantial but incomplete protection relative to pan-caspase inhibition, consistent with its caspase-3-selective profile [1]. In BL41 B cells, Ac-DEVD-CMK at 100 µM partially blocked Mn2+-induced cell death by 37% [2].

Cell Viability Protection
Head-to-head
Only 10% viable cell loss under glutamine deprivation (vs 80% loss in control)
Reported cell viability preservation context
Hybridoma cells; 36 h; z-VAD-fmk showed 20% loss
Hybridoma Cell Culture Nutrient Deprivation Cell Viability

Ac-DEVD-CMK Validated Applications


Caspase-3 vs. Caspase-8 Selectivity Profiling

Ac-DEVD-CMK is optimally deployed in recombinant enzyme assays requiring clear discrimination between caspase-3 and caspase-8 activity. Based on direct biochemical evidence showing an IC50 of 0.2 nM for caspase-3 versus 30.1 nM for caspase-8 (150.5-fold selectivity) [1], researchers can use Ac-DEVD-CMK at concentrations in the 1–10 nM range to achieve near-complete caspase-3 inhibition with minimal caspase-8 cross-reactivity. This selectivity profile is superior to Ac-DEVD-CHO, which exhibits an IC50 of 16 nM for caspase-3 with less characterized selectivity [2].

Hepatoprotection in Murine Liver Injury Models

Ac-DEVD-CMK is validated for in vivo hepatoprotection research, specifically in acetaminophen-induced acute liver injury (AILI) models. The established dosing regimen of 25 mg/kg intraperitoneal administration as a single dose 3 hours post-APAP challenge markedly attenuates liver damage in Sdc1−/− mice [3]. This application leverages the compound's in vivo stability—a property notably lacking in the reversible inhibitor Ac-DEVD-CHO [4]. Researchers should note that Ac-DEVD-CMK is one of the few DEVD-based inhibitors with demonstrated in vivo efficacy in liver injury models.

Sustained Caspase-3 Inhibition in Washout Assays

Ac-DEVD-CMK's irreversible mechanism makes it the preferred choice for experiments requiring durable caspase-3 blockade after inhibitor removal. Unlike reversible inhibitors such as Ac-DEVD-CHO, which dissociate from the active site upon washout, Ac-DEVD-CMK forms a covalent bond that permanently inactivates caspase-3 . This property is essential for pulse-chase experiments, extended culture periods where replenishing reversible inhibitors is impractical, and studies examining the temporal requirement of caspase-3 activity in cell fate determination.

Protecting Hybridoma Cells Under Nutrient Stress

In bioprocess applications, Ac-DEVD-CMK effectively preserves hybridoma cell viability under nutrient stress conditions. Quantitative evidence shows that Ac-DEVD-CMK limits viable cell loss to only 10% after 36 hours of glutamine deprivation, compared with 80% loss in untreated cultures [5]. This protective effect, while not as comprehensive as pan-caspase inhibitors (z-VAD-fmk yields 20% loss), is valuable for studies specifically dissecting the contribution of caspase-3 to nutrient deprivation-induced cell death and for optimizing fed-batch culture conditions.

Application
Selection Property
Validation Focus
Caspase-3 Selectivity Profiling
Irreversible warhead with DEVD recognition
Caspase-3/caspase-8 discrimination assays
Acute Liver Injury Model-Response Studies
In vivo stability and bioavailability
Hepatoprotective endpoint interpretation
Washout-Resistant Caspase-3 Blockade
Covalent irreversible inhibition
Sustained target engagement post-inhibitor removal
Nutrient-Deprivation Cell Viability Studies
Caspase-3-selective apoptosis inhibition
Viable cell preservation under stress conditions

Technical Documentation Hub

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36 linked technical documents
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